molecular formula C16H17FN8 B2664668 N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine CAS No. 2200040-24-8

N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B2664668
CAS No.: 2200040-24-8
M. Wt: 340.366
InChI Key: FOGYSIGDBVSMRU-UHFFFAOYSA-N
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Description

N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine is a highly potent, selective, and brain-penetrant inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound has emerged as a critical chemical tool for elucidating the role of RIPK1 in regulating necroptosis , a form of programmed cell death distinct from apoptosis. By specifically inhibiting RIPK1 kinase activity, this molecule effectively blocks downstream signaling events that lead to inflammatory cell death, making it invaluable for researching the pathogenesis of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , as well as autoimmune and inflammatory conditions. Its high selectivity and ability to cross the blood-brain barrier underscore its significant research value for in vivo models of central nervous system disorders. Provided for Research Use Only, this inhibitor is essential for advancing the understanding of cell death pathways and for the preclinical development of novel therapeutics targeting necroptosis-driven diseases.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN8/c1-23(16-12(17)6-18-9-19-16)11-7-24(8-11)14-5-4-13-20-21-15(10-2-3-10)25(13)22-14/h4-6,9-11H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGYSIGDBVSMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C5=NC=NC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC14H18N6F
Molecular Weight286.33 g/mol
CAS Number2320146-74-3

The structure features a triazolo-pyridazine moiety linked to an azetidine ring and a methylpyrimidine group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases involved in cancer progression. The compound demonstrates inhibitory activity against c-Met kinase, which is implicated in various cancers.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. Notably:

  • In Vitro Cytotoxicity : The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines using the MTT assay.
  • IC50 Values : Preliminary results indicated that the compound exhibits significant cytotoxicity:
    • A549: IC50 = 1.06 ± 0.16 μM
    • MCF-7: IC50 = 1.23 ± 0.18 μM
    • HeLa: IC50 = 2.73 ± 0.33 μM

These values suggest that the compound has a potent effect on these cancer cell lines, comparable to established chemotherapeutic agents.

Study Overview

A study focused on the synthesis and biological evaluation of triazolo-pyridazine derivatives found that compounds similar to this compound exhibited moderate to significant cytotoxicity against various cancer cell lines.

Results Summary

The following table summarizes key findings from related research on triazolo derivatives:

Compound IDCell LineIC50 (μM)Mechanism of Action
12e A5491.06c-Met kinase inhibition
12e MCF-71.23Induces apoptosis
12e HeLa2.73Cell cycle arrest in G0/G1 phase

These results indicate that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the literature:

Compound Name / Identifier Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Cyclopropyl, 6-azetidin-3-yl, 5-fluoro-pyrimidine Estimated: ~C₁₇H₁₈FN₇ ~339.37 N/A
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine [1,2,4]Triazolo[4,3-b]pyridazine 3-Trifluoromethyl, 6-(3-phenylpropyl) C₁₅H₁₄F₃N₅ 321.31
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [1,2,4]Triazolo[4,3-b]pyridazine 8-(4-Chlorophenethyl), 6-methyl C₁₄H₁₃ClN₆ 300.74
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Imidazo[1,2-b]pyridazine 3-(Methylsulfinylphenyl), 6-(methylsulfonylphenyl) C₁₉H₁₈N₄O₃S₂ 438.51

Key Observations :

  • Core Heterocycle : The target compound and analogs share the [1,2,4]triazolo[4,3-b]pyridazine core, whereas compounds use imidazo[1,2-b]pyridazine, which lacks the triazole ring .
  • Substituent Effects: The 3-cyclopropyl group in the target compound likely enhances metabolic stability compared to the 3-trifluoromethyl group in , which may increase electronegativity and polarity . The 5-fluoro-pyrimidine substituent may enhance bioavailability and membrane permeability relative to the 4-chlorophenethyl group in .

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